3-Chloro-2-formyl-4-methylphenylboronic acid
Overview
Description
3-Chloro-2-formyl-4-methylphenylboronic acid is a boronic acid derivative with the molecular formula C8H8BClO3. It is a solid compound that is typically used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its role as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 3-Chloro-2-formyl-4-methylphenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound plays a crucial role, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The resulting changes include the formation of new carbon–carbon bonds, which are fundamental to many biochemical processes and synthetic procedures .
Pharmacokinetics
It’s known that the compound is solid at room temperature , suggesting that its bioavailability could be influenced by factors such as solubility and stability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the compound should be stored at temperatures between 2-8°C to maintain its stability . Safety precautions should also be taken to avoid dust formation and release into the environment .
Biochemical Analysis
Biochemical Properties
3-Chloro-2-formyl-4-methylphenylboronic acid plays a crucial role in various biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts and organic halides, leading to the formation of biaryl compounds . The compound’s boronic acid group interacts with enzymes and proteins that facilitate these coupling reactions, enhancing the efficiency and selectivity of the process .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in biochemical synthesis. It influences cell function by participating in the synthesis of complex organic molecules that can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, the products of Suzuki-Miyaura coupling reactions involving this compound can modulate the activity of various cellular enzymes and receptors, thereby impacting cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its boronic acid group, which forms reversible covalent bonds with diols and other nucleophiles. This interaction is crucial for its role in Suzuki-Miyaura coupling reactions, where it facilitates the transfer of organic groups to palladium catalysts . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity and influencing biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is generally stable under standard storage conditions but can degrade over time when exposed to moisture or high temperatures . Long-term studies have shown that this compound can maintain its activity in in vitro and in vivo experiments, although its efficacy may decrease with prolonged exposure to adverse conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound is generally well-tolerated and can effectively participate in biochemical reactions without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including irritation and damage to tissues . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized by enzymes that catalyze the oxidation and reduction of its functional groups, leading to the formation of various metabolites . These metabolic processes can affect the compound’s activity and its impact on cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . These interactions direct the compound to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can participate in biochemical reactions . The localization of this compound within cells can affect its activity and function, influencing various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-formyl-4-methylphenylboronic acid typically involves the reaction of this compound with boronic acid reagents under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and base in an aqueous or organic solvent .
Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-formyl-4-methylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include phenols, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-2-formyl-4-methylphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Methoxy-2-methylphenylboronic acid: This compound has a methoxy group instead of a formyl group and is used in similar coupling reactions.
3-Fluorophenylboronic acid: This compound has a fluorine atom instead of a chlorine atom and is also used in Suzuki-Miyaura coupling reactions.
4-Methoxyphenylboronic acid: This compound has a methoxy group and is used in various organic synthesis applications.
Uniqueness: 3-Chloro-2-formyl-4-methylphenylboronic acid is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. The presence of both a formyl group and a chlorine atom allows for a wide range of chemical transformations, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
(3-chloro-2-formyl-4-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO3/c1-5-2-3-7(9(12)13)6(4-11)8(5)10/h2-4,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJZIYSBECJNIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)Cl)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701224529 | |
Record name | Boronic acid, B-(3-chloro-2-formyl-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701224529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-37-9 | |
Record name | Boronic acid, B-(3-chloro-2-formyl-4-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(3-chloro-2-formyl-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701224529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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